
rac-1,2-Dioctanoyl-3-Chloropropanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-1,2-Dioctanoyl-3-Chloropropanediol is a lipid compound that consists of octanoic acid chains bound to 1-chloropropane. It is primarily used for research purposes and is known for its unique chemical structure and properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-1,2-Dioctanoyl-3-Chloropropanediol typically involves the esterification of 1,2-propanediol with octanoic acid in the presence of a chlorinating agent. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to those used in laboratory synthesis. These methods are optimized for higher yields and purity, often involving advanced purification techniques .
化学反应分析
Types of Reactions
rac-1,2-Dioctanoyl-3-Chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chloride group in the compound acts as a good leaving group, making it susceptible to nucleophilic substitution reactions.
Esterification and Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of octanoic acid and 1,2-propanediol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under mild conditions to prevent degradation of the ester bonds.
Major Products Formed
科学研究应用
rac-1,2-Dioctanoyl-3-Chloropropanediol is used in various scientific research applications, including:
作用机制
The mechanism of action of rac-1,2-Dioctanoyl-3-Chloropropanediol involves its interaction with various molecular targets and pathways. The compound’s ester bonds can be hydrolyzed, releasing octanoic acid and 1,2-propanediol, which can then participate in metabolic pathways. The chloride group can undergo substitution reactions, leading to the formation of new derivatives with potential biological activity .
相似化合物的比较
Similar Compounds
rac-1,2-Didecanoyl-3-Chloropropanediol: Similar structure with decanoic acid chains instead of octanoic acid.
rac-1,2-Bis-palmitoyl-3-chloropropanediol: Contains palmitic acid chains, used in studies of lipid metabolism and contamination in edible oils.
rac-1-Palmitoyl-3-chloropropanediol: A monoester derivative with one palmitic acid chain.
Uniqueness
rac-1,2-Dioctanoyl-3-Chloropropanediol is unique due to its specific combination of octanoic acid chains and a chlorinated propanediol backbone. This structure imparts distinct chemical properties, making it valuable for specific research applications and as a model compound in various studies .
属性
分子式 |
C19H35ClO4 |
|---|---|
分子量 |
362.9 g/mol |
IUPAC 名称 |
(3-chloro-2-octanoyloxypropyl) octanoate |
InChI |
InChI=1S/C19H35ClO4/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3 |
InChI 键 |
CNRKHTIXDIUCMT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


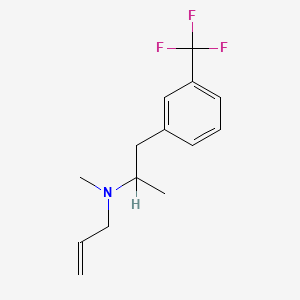
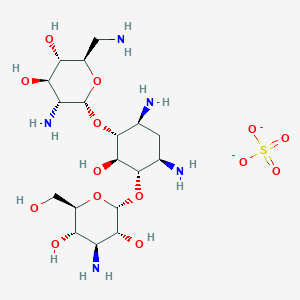

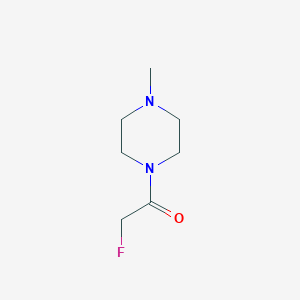
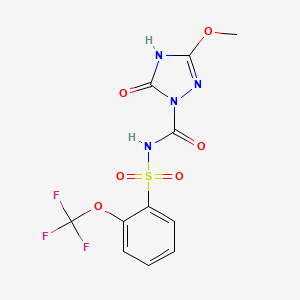
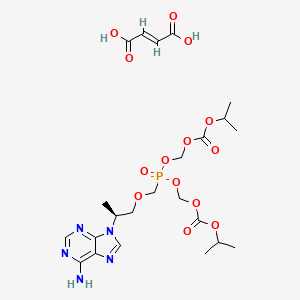
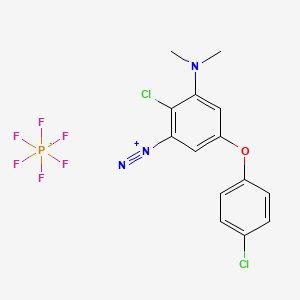
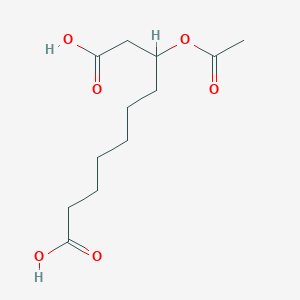
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate](/img/structure/B13411817.png)

![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)
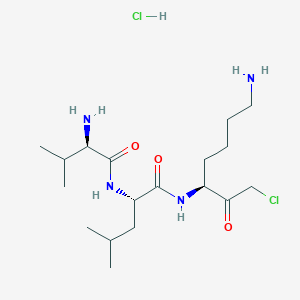
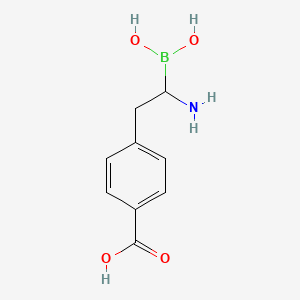
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)
